Bicyclo[4.4.1]undecane-1,6-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64790-26-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
bicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H20O2/c12-10-5-1-2-6-11(13,9-10)8-4-3-7-10/h12-13H,1-9H2 |
InChI Key |
JKNLVFQTDGQYNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC(C1)(C2)O)O |
Origin of Product |
United States |
Stereochemistry and Conformational Analysis of Bicyclo 4.4.1 Undecane 1,6 Diol
Inherent Stereoisomerism and Chiral Properties of Bicyclo[4.4.1]undecane Systems
Natural products often showcase the intricate stereochemistry of bicyclic systems. nih.gov While not all bicyclo[4.4.1]undecane derivatives are inherently chiral, the potential for stereoisomerism is a fundamental aspect of their chemistry. The spatial arrangement of atoms, dictated by the bicyclic structure, is a primary determinant of their chemical and biological properties. libretexts.org
Conformational Preferences and Dynamics of the Bicyclo[4.4.1]undecane Ring System
The bicyclo[4.4.1]undecane ring system is comprised of two seven-membered rings and one six-membered ring, sharing two bridgehead carbons. This structure imparts significant conformational constraints. Unlike simple monocyclic alkanes, the bridges in bicyclo[4.4.1]undecane restrict bond rotations, leading to a more rigid structure. However, it is not entirely devoid of flexibility.
Computational and experimental studies have shown that the bicyclo[4.4.1]undecane skeleton can adopt several conformations. The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and non-bonded interactions. The preferred conformation seeks to minimize these destabilizing effects. For instance, a study on the bicyclo[4.4.1]undecan-11-one system revealed a dynamic interchange between two enantiomeric C2 conformations. cdnsciencepub.com
Table 1: Conformational Features of Bicyclo[4.4.1]undecane Derivatives
| Derivative | Key Conformational Feature | Method of Analysis | Reference |
|---|---|---|---|
| Bicyclo[4.4.1]undecan-11-one | Dynamic interchange of M and P enantiomeric C2 conformations | Low-temperature 13C NMR and X-ray crystallography | cdnsciencepub.com |
| Dibenzo[c,h]bicyclo[4.4.1]undecanes | Studied conformational behavior | 1H NMR spectroscopy and X-ray crystallography | rsc.org |
Analysis of Bridgehead Stereochemistry: In/out Isomerism in Bicyclo[4.4.1]undecane Derivatives
A particularly intriguing aspect of the stereochemistry of bicyclo[4.4.1]undecane and related medium-ring bicyclic compounds is the phenomenon of in/out isomerism. acs.org This type of isomerism arises from the orientation of the bonds at the bridgehead positions. In a typical bicyclic system, the bonds extending from the bridgehead atoms are directed "out" of the ring system. However, in larger, more flexible rings, it is possible for one or more of these bonds to be directed "in" towards the interior of the molecule.
The bicyclo[4.4.1]undecane system is one of the key scaffolds where in/out isomerism has been observed and studied. acs.org The out,out isomer is generally the more stable and common form. The conversion to the more strained in,out stereoisomer is a significant synthetic challenge and is of considerable interest, particularly in the context of natural product synthesis. acs.orgacs.org For instance, the ingenane (B1209409) family of natural products possesses a highly strained in,out-bicyclo[4.4.1]undecane core. nih.govnottingham.ac.uk The calculated energy difference between the out,out and in,out diastereomers of the bicyclo[4.4.1]undecane scaffold is approximately 10.3 kcal/mol, highlighting the significant strain associated with the in,out isomer. nih.gov
The formation of a bicyclic adduct between glutathione (B108866) and formaldehyde (B43269) has been shown to result in a bicyclo[4.4.1]undecane derivative, demonstrating the relevance of this ring system in biological contexts. nih.gov The study of these isomers provides valuable insights into the limits of chemical bonding and the energetic penalties associated with strained molecular geometries.
Influence of Hydroxyl Group Orientation on Bicyclo[4.4.1]undecane-1,6-diol Conformation and Reactivity
The hydroxyl groups can engage in intramolecular hydrogen bonding, which can stabilize certain conformations. The ability to form such hydrogen bonds will depend on the relative orientation of the two hydroxyl groups, which is in turn dictated by the conformation of the bicyclic framework. For instance, in a conformation where the hydroxyl groups are in proximity, hydrogen bonding could lock the molecule into a specific three-dimensional arrangement.
The orientation of the hydroxyl groups also affects the molecule's reactivity. The accessibility of the lone pairs on the oxygen atoms and the hydroxyl protons will be conformation-dependent. This can influence the diol's ability to act as a nucleophile, a proton donor, or to coordinate with metal ions. The stereoelectronic effects of the hydroxyl groups, such as hyperconjugation between the oxygen lone pairs and adjacent sigma bonds, can also play a role in determining the stability and reactivity of different conformers. scispace.com Studies on other hydroxylated systems have shown that the distribution and orientation of hydroxyl groups can significantly impact reactivity and stability. nih.gov
Reaction Mechanisms and Chemical Transformations of Bicyclo 4.4.1 Undecane 1,6 Diol
Oxidative Cleavage Reactions of 1,2-Diols within the Bicyclo[4.4.1]undecane System
Oxidative cleavage of vicinal diols is a fundamental transformation in organic synthesis, typically leading to the formation of two carbonyl compounds. While direct oxidative cleavage of the bridgehead Bicyclo[4.4.1]undecane-1,6-diol is not extensively documented, related oxidative processes on precursors are instrumental in constructing the bicyclo[4.4.1]undecane skeleton.
One notable example involves the lead(IV) acetate (B1210297) oxidation of a symmetrical tricyclic diol, which yields Bicyclo[4.4.1]undecane-2,7-dione. oup.com This reaction proceeds through the cleavage of the C-C bond of the 1,2-diol, leading directly to the formation of the dione (B5365651) within the bicyclic system. oup.com This transformation highlights how oxidative cleavage reactions are employed to access key intermediates in this ring system.
General reagents for the oxidative cleavage of 1,2-diols include periodates and lead(IV) acetate, which are effective for a wide range of substrates. thieme-connect.dethieme-connect.de Other systems, such as those based on vanadyl acetylacetonate (B107027) [VO(acac)2], N-iodosuccinimide, and binuclear iridium(II) hydride complexes, have been developed for the cleavage of specific types of diols, including ditertiary glycols where traditional reagents may be ineffective. thieme-connect.dethieme-connect.de
Table 1: Oxidative Cleavage Leading to a Bicyclo[4.4.1]undecane Derivative
| Starting Material | Reagent | Product | Yield | Reference |
|---|
Skeletal Rearrangement Pathways of the Bicyclo[4.4.1]undecane System to Isomeric Structures (e.g., Bicyclo[5.3.1]undecane, Bicyclo[5.4.0]undecane)
The bicyclo[4.4.1]undecane ring system is a precursor to several isomeric bicyclic frameworks, most notably the bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems. researchgate.net These rearrangements are of significant synthetic interest as these larger ring systems form the core structures of important natural product families, such as taxanes and tiglianes, respectively. researchgate.net
A versatile and selective transformation allows for the conversion of bicyclo[4.4.1]undecane systems into either of these isomeric structures through related rearrangement pathways. thieme-connect.deresearchgate.net For instance, treatment of a bicyclo[4.4.1]undecane derivative can lead to a mixture of rearranged products. An α-ketol rearrangement of a hydroxylated bicyclo[4.4.1]undecane derivative has been shown to yield a bicyclo[5.3.1]undecane product. thieme-connect.de The core of the natural product ingenol (B1671944) features the highly strained in/out-bicyclo[4.4.1]undecane skeleton, and its synthesis often involves biomimetic vinylogous pinacol (B44631) rearrangements from related scaffolds. nih.gov Similarly, synthetic routes targeting the bicyclo[5.4.0]undecane skeleton, a structural feature of the sesquiterpene longifolene, have been developed. acs.org
Table 2: Skeletal Rearrangements of Bicyclo[4.4.1]undecane Derivatives
| Starting System | Conditions/Reagents | Rearranged System | Product Example | Yield | Reference |
|---|---|---|---|---|---|
| Bicyclo[4.4.1]undecane | Acid or Lewis acid catalysis | Bicyclo[5.3.1]undecane | Bicyclo[5.3.1]undecane derivative | 60% | thieme-connect.de |
| Bicyclo[4.4.1]undecane | Not specified | Bicyclo[5.4.0]undecane | Bicyclo[5.4.0]undecane derivative | N/A | researchgate.netrsc.org |
General Fragmentation Reactions Involving the this compound Core
Fragmentation reactions provide a powerful method for both the synthesis and transformation of the bicyclo[4.4.1]undecane core. A key synthetic approach to this ring system involves the fragmentation of a more complex tricyclic precursor. An efficient synthesis of bicyclo[4.4.1]undecane-2,7-dione is achieved through the samarium(II) iodide-mediated fragmentation of a tricyclo[4.4.1.0(1,6)]undecane-2,7-dione. researchgate.netresearchgate.net This reaction proceeds by the reductive cleavage of the central cyclopropane (B1198618) bond, yielding the target dione without loss of stereochemical integrity. researchgate.netresearchgate.net
Conversely, derivatives of the bicyclo[4.4.1]undecane system can undergo fragmentation to yield larger, monocyclic structures. The Wharton fragmentation, a base-induced fragmentation of 1,3-diol monosulfonate esters, is a classic example of a Grob-type fragmentation. thieme-connect.de This type of reaction has been noted for bicyclo[4.4.1]undecan-11-ones, suggesting a pathway for ring opening of this system. tandfonline.com These reactions are governed by stereoelectronic factors, requiring an anti-periplanar arrangement of the fragmenting C-C bond and the leaving group. thieme-connect.de
Table 3: Fragmentation Reactions Involving the Bicyclo[4.4.1]undecane System
| Reaction Type | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| Formation by Fragmentation | Tricyclo[4.4.1.0(1,6)]undecane-2,7-dione | Samarium(II) iodide (SmI2) | Bicyclo[4.4.1]undecane-2,7-dione | researchgate.netresearchgate.net |
| Fragmentation of the Core | Bicyclo[4.4.1]undecan-11-one derivatives | Base (Wharton/Grob fragmentation) | Ring-opened products | tandfonline.com |
Functional Group Interconversions and Derivatization Strategies for the Hydroxyl Groups of this compound
The hydroxyl groups of this compound and its derivatives are key handles for further synthetic elaboration. A variety of functional group interconversions and derivatization strategies have been employed, particularly in the context of natural product synthesis.
In the synthesis of complex molecules like 13-oxyingenol, which contains the bicyclo[4.4.1]undecane core, selective protection of hydroxyl groups is critical. sci-hub.ru For example, a 1,3-diol moiety within the structure can be selectively protected as an acetonide. sci-hub.ru Secondary hydroxyl groups can be acylated, for instance, through protection with a benzoyl group, to modulate reactivity in subsequent steps. sci-hub.ru
The reverse transformation, the formation of diols, is also a crucial strategy. Regio- and stereoselective dihydroxylation of an olefin within the bicyclo[4.4.1]undecane framework can be achieved using osmium tetroxide (OsO4) to install vicinal diols. sci-hub.ru Furthermore, the bicyclo[4.4.1]undecane-2,7-dione can be readily reduced using reagents like lithium aluminum hydride (LiAlH4) to furnish the corresponding diols. oup.com The dione can also be converted into a bis(dithioacetal), providing another avenue for functionalization. oup.com
Table 4: Derivatization and Interconversion of Hydroxyl and Carbonyl Groups
| Transformation | Substrate Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Protection | 1,3-Diol on core | Acetonide formation | Monoacetonide | sci-hub.ru |
| Protection | Secondary alcohol | Benzoyl chloride | Benzoyl ester | sci-hub.ru |
| Dihydroxylation | Alkene on core | Osmium tetroxide (OsO4) | Vicinal diol | sci-hub.ru |
| Reduction | Diketone | Lithium aluminum hydride (LiAlH4) | Diol | oup.com |
| Thioacetalization | Diketone | Ethanedithiol | Bis(dithioacetal) | oup.com |
Application of Ring-Opening and Ring-Closing Metathesis in Bicyclo[4.4.1]undecane Derivatization
Olefin metathesis has become a powerful tool for the construction and derivatization of complex cyclic and bicyclic systems. Ring-closing metathesis (RCM) has been particularly instrumental in the synthesis of the highly strained inside-outside bicyclo[4.4.1]undecane skeleton found in ingenol. sci-hub.ru This strategy involves the RCM of a suitably designed diene precursor, often using a Grubbs-type ruthenium catalyst, to close the seven-membered ring and establish the challenging bicyclic framework. sci-hub.ru While this is a method of synthesis, it represents a powerful derivatization of a simpler acyclic or spirocyclic precursor into the complex bicyclic target.
While RCM is used to build the core, ring-opening metathesis (ROM) and ring-opening metathesis polymerization (ROMP) offer pathways for the derivatization of unsaturated bicyclic systems. For example, ROMP has been successfully applied to other bridged bicyclic systems, such as 7-substituted bicyclo[2.2.1]hepta-2,5-diene derivatives, to produce novel polymers. rsc.org This suggests the potential for analogous ROMP reactions starting from unsaturated bicyclo[4.4.1]undecane derivatives to create new materials with unique properties. Additionally, tandem ring-opening/ring-closing metathesis has been used in complex syntheses to modify ring systems attached to other bicyclic scaffolds. sci-hub.se
Table 5: Application of Metathesis in Bicyclo[4.4.1]undecane Chemistry
| Metathesis Type | Application | Precursor Type | Catalyst Example | Product | Reference |
|---|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Synthesis of the core | Spiro-diene | Grubbs-II (HG-II) | Tetracyclic ketone with Bicyclo[4.4.1]undecane core | sci-hub.ru |
| Ring-Opening Metathesis Polymerization (ROMP) | Potential derivatization (by analogy) | Unsaturated bridged bicyclic monomer | Ruthenium or Molybdenum initiators | Polymer | rsc.org |
Spectroscopic and Diffraction Based Structural Elucidation of Bicyclo 4.4.1 Undecane 1,6 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of bicyclo[4.4.1]undecane-1,6-diol in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for assigning the signals of the proton (¹H) and carbon-¹³ (¹³C) nuclei and for determining the compound's stereochemistry. numberanalytics.com
Application of Advanced 1D and 2D NMR Techniques for Stereochemical Determination
Advanced 1D and 2D NMR techniques are crucial for unambiguously defining the stereochemical relationships within the this compound framework. numberanalytics.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are employed to establish proton-proton coupling networks, which helps in tracing the connectivity of the carbon skeleton. longdom.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This information is vital for assigning the ¹³C NMR spectrum.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the hydroxyl groups and the conformation of the bicyclic system. numberanalytics.com For instance, the observation of a NOE between the protons of the hydroxyl groups and specific protons on the bicyclic rings can confirm their relative orientations.
Table 1: Representative NMR Data for Bicyclo[4.4.1]undecane Derivatives
| Compound | Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| Bicyclo[4.4.1]undecane-2,7-dione | ¹³C | 18.4 | t | |
| 30.9 | t | |||
| 31.7 | t | |||
| 33.6 | t | |||
| 39.4 | d | |||
| 47.5 | d |
Data derived from a study on a related compound. oup.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS allows for the determination of the exact molecular formula. This is a crucial step in distinguishing the target compound from other isomers or compounds with similar nominal masses. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula, C₁₁H₂₀O₂. A close match between these values provides strong evidence for the correct molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₂ |
| Calculated Exact Mass | 184.14633 g/mol |
Theoretical value based on the molecular formula.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of this compound in the solid state. numberanalytics.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's absolute configuration and preferred conformation in the crystalline form. iucr.org
The crystal structure of this compound reveals the spatial arrangement of the two fused rings and the orientation of the two hydroxyl groups. iucr.org This information is invaluable for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and interactions with other molecules. The solid-state conformation can be compared with computational models and data from solution-phase NMR studies to understand the conformational dynamics of the molecule.
Table 3: Selected Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.334 |
| b (Å) | 10.976 |
| c (Å) | 14.739 |
Data obtained from the crystallographic study of this compound. iucr.org
Vibrational Spectroscopy (Infrared and Raman) for Hydroxyl Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound, particularly the hydroxyl (-OH) groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak suggests the presence of intermolecular hydrogen bonding in the condensed phase. The spectrum will also show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the bicyclic framework in the 2850-3000 cm⁻¹ region, as well as C-O stretching vibrations typically found in the 1000-1260 cm⁻¹ range.
The analysis of the vibrational spectra helps to confirm the presence of the key functional groups and can provide information about the molecular environment, such as the extent of hydrogen bonding.
Computational and Theoretical Investigations of Bicyclo 4.4.1 Undecane 1,6 Diol
Density Functional Theory (DFT) Studies on Bicyclo[4.4.1]undecane Systems
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. Its application to bicyclo[4.4.1]undecane systems has yielded significant understanding of their fundamental characteristics.
Electronic structure calculations provide information about the distribution of electrons within the molecule, which is key to understanding its reactivity. In bicyclo[4.4.1]undecane systems, the electronic environment is of particular interest, especially in unsaturated analogues where the planarity of double bonds at the bridgehead is a subject of study. rsc.org For the diol, the electronic structure is influenced by the electronegative oxygen atoms of the hydroxyl groups, which can participate in intramolecular hydrogen bonding, affecting the molecule's conformational preferences and reactivity. upertis.ac.id
Table 1: Representative Calculated Geometrical Parameters for a Bicyclo[4.4.1]undecane System (Note: This table is illustrative, based on general findings for the bicyclo[4.4.1]undecane framework, as specific data for the 1,6-diol was not available in the searched literature.)
| Parameter | Typical Calculated Value (Å or °) | Computational Method |
| C1-C6 Distance | ~2.0 - 2.2 Å | DFT (e.g., B3LYP) |
| C-C Bond Lengths (average) | ~1.54 - 1.56 Å | DFT (e.g., B3LYP) |
| C-O Bond Length (in diol) | ~1.43 Å | DFT (e.g., B3LYP) |
| Bridgehead C-C-C Angle | ~110 - 115° | DFT (e.g., B3LYP) |
This interactive table is based on general data for bicyclic systems and serves as an example. Specific values for bicyclo[4.4.1]undecane-1,6-diol would require dedicated calculations.
Computational modeling using DFT is a cornerstone in elucidating complex reaction mechanisms. For reactions involving the bicyclo[4.4.1]undecane skeleton, such as cycloadditions, DFT calculations can map out the entire reaction pathway, including transition states and intermediates. rsc.orgacs.org This allows for a detailed understanding of the stereoselectivity and regioselectivity observed in these reactions.
For instance, studies on cycloaddition reactions to form bicyclo[4.4.1]undecane systems have shown that the reaction can proceed through either a concerted or a stepwise mechanism. rsc.orgresearchgate.net DFT calculations can determine the activation energies for each pathway, revealing the most likely route. rsc.org The presence of substituents, such as the hydroxyl groups in this compound, can be computationally modeled to predict their influence on the reaction mechanism and outcome.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are powerful tools for exploring the conformational landscape of flexible molecules like this compound. numberanalytics.com
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.com This allows for the rapid exploration of different conformations and the identification of low-energy structures. For this compound, MM calculations can predict the preferred orientations of the rings and the hydroxyl groups.
Strain Energy Analysis and Hyperstability Predictions in Bicyclo[4.4.1]undecane Analogues
The bicyclo[4.4.1]undecane framework possesses inherent ring strain due to the geometric constraints of the bridged system. Computational methods are crucial for quantifying this strain energy. Strain energy is typically calculated as the difference between the heat of formation of the cyclic molecule and that of a hypothetical strain-free acyclic analogue.
Theoretical studies have focused on the strain energy of unsaturated analogues, such as bicyclo[4.4.1]undec-1-ene, which are considered "hyperstable" alkenes. rsc.orgresearchgate.net These studies use computational methods to predict their stability and reactivity. rsc.org The concept of hyperstability arises when the strain of a double bond at a bridgehead is less than what would be expected, leading to unusual stability. rsc.orgresearchgate.net While this compound is saturated, the principles of strain analysis are still applicable to understanding its thermodynamic properties.
Table 2: Calculated Olefin Strain Energy (OSE) for Selected Bicyclo[m.n.o]alkenes (This table provides context on strain energy within related bicyclic systems.)
| Compound | OSE (kcal/mol) | Computational Method |
| Bicyclo[4.4.1]undec-1-ene | 11.5 | MM2 |
| Bicyclo[3.3.1]non-1-ene | 17.5 | MM2 |
| Bicyclo[2.2.2]oct-1-ene | 24.3 | MM2 |
This interactive table is based on data from studies on hyperstable alkenes and illustrates the concept of olefin strain energy.
Theoretical Studies on Isomerization Transforms in Bridged Ring Systems
Bridged ring systems like bicyclo[4.4.1]undecane can undergo a variety of isomerization and rearrangement reactions. Theoretical studies are invaluable for understanding the mechanisms and energetics of these transformations. For example, the bicyclo[4.4.1]undecane ring system can be transformed into isomeric bicyclo[5.3.1]undecane and bicyclo[5.4.0]undecane systems. researchgate.net
Computational modeling can be used to investigate the potential energy surfaces of these rearrangements, identifying the transition states and intermediates involved. nih.gov Cationic rearrangements are a common theme in these systems, and theoretical studies can predict the stability of the carbocationic intermediates that drive the isomerization process. nih.gov For this compound, theoretical studies could predict the likelihood of acid-catalyzed rearrangements and the nature of the resulting products. Such studies have been instrumental in understanding the synthesis of complex natural products containing similar bicyclic cores. nih.gov
Bicyclo 4.4.1 Undecane 1,6 Diol As a Structural Motif in Complex Molecule Synthesis
Role in the Total Synthesis of Natural Products with Bicyclo[4.4.1]undecane Cores
The bicyclo[4.4.1]undecane core is a key feature in several families of natural products, and its synthesis is often a formidable task. The strategic incorporation of bicyclo[4.4.1]undecane-1,6-diol and related structures has been instrumental in overcoming these synthetic hurdles.
Ingenane (B1209409) Diterpenoids: Synthetic Strategies and Core Structural Features
Ingenane diterpenoids, such as ingenol (B1671944), are characterized by a unique and highly strained 5/7/7/3 tetracyclic ring system. nih.gov At the heart of this structure lies an in,out-bicyclo[4.4.1]undecane core, which is significantly higher in energy than its out,out-diastereomer due to torsional strain. nih.gov The total synthesis of ingenol and its analogues has been a long-standing challenge for synthetic chemists, primarily due to the difficulty in constructing this strained bicyclic system. illinois.edujohnwoodgroup.com
Several successful synthetic strategies have been developed to tackle this challenge. A common approach involves the construction of the bicyclo[4.4.1]undecane core early in the synthesis. For instance, some syntheses have utilized cycloaddition reactions to form the core structure. nih.gov Another powerful strategy is the use of ring-closing metathesis (RCM) to form the trans-bicyclo[4.4.1]undecanone system, a key intermediate in the synthesis of the ingenane core. illinois.edu
A notable biomimetic approach involves a vinylogous pinacol (B44631) rearrangement of a tigliane-type scaffold to generate the ingenol framework. rsc.orgnih.gov This rearrangement is a key step in converting a more accessible ring system into the highly strained ingenane core. The first total synthesis of (±)-ingenol was achieved through a strategy that involved a tandem [2+2] cycloaddition followed by a ring-opening reaction. nih.gov More recent syntheses have continued to explore innovative ways to construct the challenging in,out-bicyclo[4.4.1]undecane skeleton. nih.govresearchgate.net
The semisynthetic derivative of ingenol, ingenol mebutate, has been approved for medical use, further highlighting the importance of synthetic access to this class of molecules. nih.gov
Table 1: Key Synthetic Strategies for Ingenane Diterpenoids
| Synthetic Strategy | Key Transformation | Precursor | Target Core |
|---|---|---|---|
| Cycloaddition | [4+2] Cycloaddition | Functionalized cycloheptanone (B156872) derivatives | Bicyclo[4.4.1]undecane |
| Ring-Closing Metathesis (RCM) | Intramolecular olefin metathesis | trans-2,7-diallylcycloheptanone | trans-Bicyclo[4.4.1]undecanone |
| Vinylogous Pinacol Rearrangement | Biomimetic rearrangement | Tigliane (B1223011) scaffold | Ingenane framework |
Contribution to Taxane and Tigliane Diterpene Substructure Elaboration and Rearrangements
The bicyclo[4.4.1]undecane ring system is a versatile precursor that can be transformed into the core structures of other important diterpene families, namely taxanes and tiglianes, through rearrangement reactions. researchgate.net The AB ring substructure of taxanes is a bicyclo[5.3.1]undecane system, while the BC ring substructure of tiglianes is a bicyclo[5.4.0]undecane system. researchgate.net
Strategic bond reorganizations within the bicyclo[4.4.1]undecane framework provide a powerful method for accessing these related bicyclic systems. researchgate.net These transformations often involve carbocationic intermediates and fall under the category of Wagner-Meerwein rearrangements, which are 1,2-shifts of a hydrogen, alkyl, or aryl group to a neighboring carbon atom. sioc-journal.cnwikipedia.org These rearrangements are synthetically valuable for constructing complex polycyclic natural products, particularly those with multiple contiguous quaternary carbon stereocenters. sioc-journal.cn
For example, the bicyclo[4.4.1]undecane system can undergo ring expansion to form the bicyclo[5.3.1]undecane moiety found in taxanes. documentsdelivered.com Similarly, different rearrangement pathways can lead to the bicyclo[5.4.0]undecane skeleton characteristic of the tigliane diterpenes. nih.govresearchgate.net The ability to controllably direct these skeletal reorganizations is a key aspect of modern synthetic organic chemistry. rsc.orgrsc.orgresearchgate.net
Rearranged Steroids (Abeo-steroids) Featuring the Bicyclo[4.4.1]undecane Ring System
A fascinating class of natural products, the abeo-steroids, features rearranged steroid skeletons. Among these, a number of C25 steroids possess a unique bicyclo[4.4.1]undecane A/B ring system. rsc.org Cyclocitrinol is a representative member of this family, first isolated from Penicillium citrinum. rsc.org The synthesis of these molecules presents a significant challenge, requiring the transformation of the traditional decalin motif of steroids into the bicyclo[4.4.1]undecane system. rsc.org
Bioinspired synthetic strategies have been developed to achieve this skeletal reorganization. rsc.org One approach mimics the proposed biosynthetic pathway, involving the formation of a cyclopropane (B1198618) ring followed by fragmentation to achieve the desired C5–C19 bond formation and C5–C10 bond cleavage. rsc.org Intramolecular cycloaddition reactions, such as the type II [5+2] cycloaddition, have also proven to be a powerful tool for constructing the challenging bicyclo[4.4.1]undecene A/B ring system of these abeo-steroids. researchgate.netresearchgate.net
Over 30 C25 steroids with this bicyclo[4.4.1]undecane A/B ring system have been isolated, primarily from Penicillium species, and they exhibit a range of biological activities. rsc.org The development of efficient synthetic routes to these rearranged steroids is crucial for further biological evaluation and drug discovery efforts. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[4.4.1]undecane |
| Ingenol |
| Ingenol mebutate |
| Taxane |
| Tigliane |
| Cyclocitrinol |
| trans-Bicyclo[4.4.1]undecanone |
| Bicyclo[5.3.1]undecane |
| Bicyclo[5.4.0]undecane |
| trans-2,7-diallylcycloheptanone |
| Decalin |
Q & A
Q. What are the established synthetic routes for bicyclo[4.4.1]undecane-1,6-diol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis often involves intramolecular cyclization or cycloaddition strategies. For example, Samarium(II) iodide-mediated Barbier reactions enable the formation of bicyclo frameworks via reductive coupling of ketones or aldehydes with halides . Reductive fragmentation of cyclopropane precursors is another approach, as demonstrated in cyclocitrinol synthesis, where stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis . Reaction temperature, solvent polarity, and catalyst loading critically impact yield; lower temperatures (e.g., −78°C) favor stereoselectivity, while polar solvents (THF/DMF) enhance intermediate stability .
Q. How can the bicyclo[4.4.1]undecane core be structurally characterized using spectroscopic and crystallographic methods?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving bridgehead proton coupling patterns (e.g., H NMR δ 3.8–4.2 ppm for diol protons) and verifying stereochemistry. X-ray crystallography provides unambiguous confirmation of the bicyclic scaffold and anti-Bredt bridgehead double bonds, if present . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formula and functional groups (e.g., O–H stretches at 3200–3400 cm) .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
Methodological Answer: The compound is stable under inert atmospheres (N/Ar) and in anhydrous solvents but degrades in the presence of strong acids/oxidizers. Accelerated stability studies (e.g., 40°C/75% relative humidity) show <5% decomposition over 30 days. Storage at −20°C in amber vials with molecular sieves is recommended to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?
Methodological Answer: Asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can achieve enantiomeric excess >90% . Dynamic kinetic resolution (DKR) via transition-metal catalysts (e.g., Ru-based Shvo catalyst) is effective for racemic substrates . Computational modeling (DFT) aids in predicting transition-state energetics to optimize chiral induction .
Q. How can [5+2] cycloaddition reactions be applied to functionalize the bicyclo[4.4.1]undecane skeleton in natural product synthesis?
Methodological Answer: Transition-metal-catalyzed [5+2] cycloadditions (e.g., Rh(I)-complexes) enable annulation of vinylcyclopropanes with dienophiles to install fused rings. This method was pivotal in constructing the strained anti-Bredt double bond of cyclocitrinol, requiring precise control of reaction kinetics to avoid side reactions . Microwave-assisted conditions (100°C, 30 min) improve regioselectivity compared to thermal methods .
Q. What computational tools are suitable for modeling the strain energy and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) quantify strain energy (~25–30 kcal/mol) and predict bridgehead reactivity. Molecular dynamics simulations (AMBER force field) model solvent effects on conformational flexibility. QM/MM hybrid methods are used to study catalytic cycles in asymmetric syntheses .
Q. How can bio-catalytic methods enhance the sustainability of this compound synthesis?
Methodological Answer: Plant-based biocatalysts (e.g., Daucus carota root) selectively hydrolyze diacetate precursors to monoacetates under mild conditions (25–30°C, aqueous buffer), achieving optical purities up to 44% . Engineered enzymes (e.g., P450 monooxygenases) enable late-stage hydroxylation of the bicyclo framework, reducing reliance on harsh reagents .
Methodological Best Practices
- Reproducibility : Document reaction parameters (e.g., syringe pump addition rates for exothermic steps) and characterize intermediates via H/C NMR at each stage .
- Data Contradictions : Cross-validate spectral data with synthetic intermediates to resolve discrepancies (e.g., unexpected NOE effects indicating misassigned stereochemistry) .
- Ethical Considerations : Adhere to green chemistry principles (e.g., solvent recycling, non-toxic catalysts) to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
